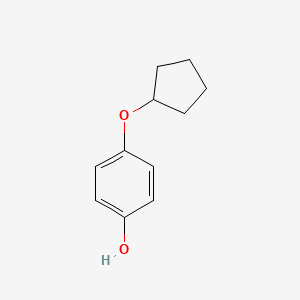

4-(Cyclopentyloxy)phenol

Description

Properties

IUPAC Name |

4-cyclopentyloxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10,12H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAXNHPMQPVTAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313253 | |

| Record name | 4-(Cyclopentyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13330-66-0 | |

| Record name | 4-(Cyclopentyloxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13330-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Cyclopentyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(cyclopentyloxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Cyclopentyloxy)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with cyclopentanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones.

Reduction: Reduction of quinones derived from this compound can yield hydroquinones.

Substitution: Electrophilic aromatic substitution reactions are facilitated by the phenol group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemical Applications

Organic Synthesis:

4-(Cyclopentyloxy)phenol serves as an important intermediate in organic synthesis. It is utilized to create more complex molecules through various reactions, including nucleophilic aromatic substitution. A common synthetic route involves reacting 4-chlorophenol with cyclopentanol in the presence of a base like potassium carbonate, typically under reflux conditions in solvents such as dimethylformamide.

Reactivity:

The compound can undergo several types of reactions:

- Oxidation: Produces quinones when treated with oxidizing agents like potassium permanganate.

- Reduction: Can be reduced to hydroquinones using sodium borohydride.

- Substitution: Electrophilic aromatic substitution can yield halogenated or nitrated derivatives when reacted with halogens in the presence of Lewis acids.

Biological Applications

Antimicrobial and Antioxidant Properties:

Research has indicated that this compound may exhibit antimicrobial and antioxidant activities. These properties are being investigated for potential therapeutic applications, including its role in developing new drugs aimed at treating various diseases .

Retinoic Acid Receptor Agonists:

In a study focusing on retinoic acid receptors (RARs), derivatives of this compound were synthesized to explore their potency and selectivity. For example, a derivative showed high oral bioavailability and selectivity against RARβ and RARγ receptors, indicating its potential as a therapeutic agent .

Industrial Applications

Polymer and Resin Production:

The compound is used in the production of polymers and resins. Its unique structure allows it to impart specific properties to these materials, making them suitable for various industrial applications .

Case Study 1: Wastewater Treatment

A notable case study involved the application of phenolic compounds, including this compound, in treating wastewater from specialty chemical manufacturing. The Nyex™-a system was employed to reduce phenol levels significantly. Initial concentrations of phenols were reduced by approximately 75% in one sample and over 99% in another, demonstrating the effectiveness of phenolic compounds in environmental remediation .

Case Study 2: Drug Development

In drug design studies, derivatives of this compound were synthesized to enhance their pharmacokinetic profiles. The research focused on improving oral bioavailability while maintaining selectivity for specific receptors. This approach has led to the identification of compounds with promising therapeutic profiles for further development .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for complex molecule synthesis via nucleophilic substitution |

| Biological Research | Investigated for antimicrobial and antioxidant properties |

| Medicine | Potential drug development targeting retinoic acid receptors |

| Industrial Chemistry | Used in polymer and resin production |

| Environmental Science | Effective in wastewater treatment for phenol removal |

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)phenol involves its interaction with various molecular targets. Its phenol group can participate in hydrogen bonding and electron donation, influencing biological pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares 4-(Cyclopentyloxy)phenol with structurally related phenol derivatives, focusing on substituent effects, molecular properties, and applications:

*Estimated based on molecular formula.

Physicochemical Behavior

- Polarity and Solubility: The cyclopentyloxy group in this compound enhances polarity compared to alkyl-substituted analogs (e.g., 4-Cyclopentylphenol) but remains less polar than nitro- or hydroxy-substituted phenols.

- Thermal Stability: Cyclohexyl and heptylcyclohexyl substituents (e.g., 4-(trans-4-Heptylcyclohexyl)-phenol) improve thermal stability, making them suitable for high-temperature applications in liquid crystals .

Biological Activity

4-(Cyclopentyloxy)phenol, a phenolic compound, has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse studies and case reports.

Chemical Structure and Properties

The molecular formula for this compound is CHO, featuring a cyclopentyl ether group attached to a phenolic ring. This structure influences its solubility, reactivity, and biological interactions.

Antimicrobial Activity

Research indicates that phenolic compounds, including this compound, exhibit significant antimicrobial properties. The antimicrobial efficacy is often attributed to the ability of phenolic compounds to disrupt microbial cell membranes and interfere with metabolic processes.

Table 1: Antimicrobial Efficacy of Phenolic Compounds

| Compound | Target Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 22 | |

| This compound | Escherichia coli | 20 | |

| 4-Hydroxyphenylacetic acid | Klebsiella pneumoniae | 18 |

The studies demonstrate that this compound shows comparable activity to traditional antibiotics, suggesting its potential as a natural antimicrobial agent.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which help mitigate oxidative stress in biological systems. The antioxidant capacity of this compound has been evaluated using various assays.

Table 2: Antioxidant Activity Assays

The results indicate that lower IC values signify higher antioxidant activity, positioning this compound as a promising candidate for further research in oxidative stress-related conditions.

Cytotoxicity and Anti-cancer Potential

The cytotoxic effects of this compound have been investigated against various cancer cell lines. Studies show that this compound can induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells.

Table 3: Cytotoxicity Data Against Cancer Cell Lines

These findings highlight the selective cytotoxicity of this compound, suggesting its potential as an anti-cancer agent.

Case Studies

A notable case study involved the application of phenolic compounds in wastewater treatment processes. The removal efficiency of phenols from industrial effluents demonstrated the effectiveness of phenolic compounds in environmental applications, showcasing their versatility beyond medicinal uses .

Q & A

Q. What are the optimal synthetic routes for 4-(Cyclopentyloxy)phenol, and how can reaction yield and purity be maximized?

To synthesize this compound, multi-step reactions involving nucleophilic substitution or coupling are typically employed. For example, reacting 4-hydroxyphenol with cyclopentyl bromide under alkaline conditions (e.g., potassium carbonate in DMF) can yield the target compound. Key parameters include:

- Catalyst and solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity .

- Temperature control : Maintain reflux conditions (80–120°C) to optimize reaction kinetics .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity. Monitor intermediates via TLC and confirm final structure using NMR (¹H/¹³C) and HRMS .

Q. What protocols ensure safe handling and long-term stability of this compound in laboratory settings?

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and strong acids/bases .

- PPE : Wear nitrile gloves (tested against EN374 standards), lab coats, and safety goggles. Use fume hoods for weighing and handling to minimize inhalation risks .

- Waste disposal : Neutralize residual compound with dilute sodium hydroxide before incineration to comply with EPA guidelines .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) or GC-MS to assess purity (>98%) .

- Spectroscopy :

- Elemental analysis : Verify empirical formula (C₁₁H₁₄O₂) with ≤0.3% deviation .

Advanced Research Questions

Q. How can researchers mitigate challenges in isolating reactive intermediates during the synthesis of this compound?

Reactive intermediates (e.g., halogenated precursors) often degrade under ambient conditions. Strategies include:

- Low-temperature quenching : Rapidly cool reaction mixtures to –20°C to stabilize intermediates .

- In-situ monitoring : Use real-time FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

- Protecting groups : Temporarily block hydroxyl groups with tert-butyldimethylsilyl (TBDMS) to prevent side reactions during coupling steps .

Q. How does the cyclopentyloxy substituent influence the biological activity and reactivity of this compound?

The cyclopentyloxy group enhances lipophilicity, improving membrane permeability in cellular assays. Its steric bulk also modulates binding affinity to targets like kinases:

- Enzyme inhibition : In CC-671 (a derivative), the cyclopentyloxy moiety stabilizes interactions with the ATP-binding pocket of CLK2, reducing IC₅₀ values by 40% compared to non-substituted analogs .

- Oxidative stability : Cyclopentyl ethers resist hydrolysis better than linear alkyl ethers, extending half-life in physiological conditions .

Q. What in vitro and in vivo models are suitable for evaluating the therapeutic potential of this compound derivatives?

- In vitro :

- Kinase inhibition assays : Measure IC₅₀ against CLK2 or DYRK1A using fluorescence polarization .

- Cytotoxicity screening : Use MTT assays on triple-negative breast cancer (MDA-MB-231) and normal (HEK293) cell lines .

- In vivo :

- Xenograft models : Administer derivatives (10–50 mg/kg, oral) to nude mice with implanted tumors; monitor tumor volume and biomarkers (e.g., p53, Bax) .

- Pharmacokinetics : Assess bioavailability via LC-MS/MS plasma profiling after single-dose administration .

Q. How can computational modeling predict the interactions of this compound with biological targets?

- Docking simulations : Use AutoDock Vina to model binding poses with protein targets (e.g., CLK2 PDB: 4NY7). Optimize scoring functions for entropy and solvation effects .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to design analogs with improved potency .

- MD simulations : Run 100-ns trajectories in GROMACS to evaluate complex stability and identify critical hydrogen bonds .

Q. How should researchers resolve contradictory data in studies on the biological activity of this compound?

Contradictions may arise from batch variability or assay conditions. Troubleshooting steps:

- Purity verification : Re-analyze compound batches via HPLC and elemental analysis to exclude impurities .

- Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments across labs .

- Mechanistic studies : Employ siRNA knockdown or CRISPR-Cas9 models to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.